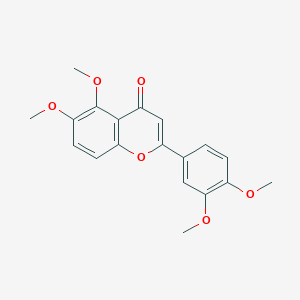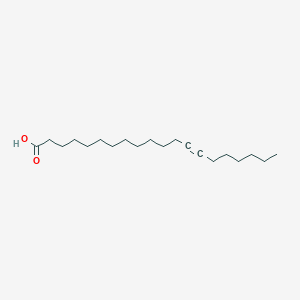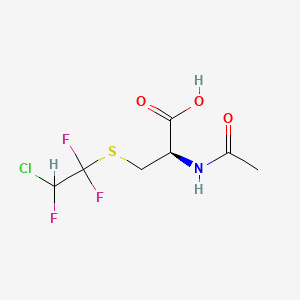
L-cysteine, N-acetyl-s-(2-chloro-1,1,2-trifluoroethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-cysteine, N-acetyl-s-(2-chloro-1,1,2-trifluoroethyl)- is a compound that belongs to the family of thioethers. It is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes. This compound is of particular interest due to its unique chemical structure, which includes a trifluoroethyl group, making it a subject of study in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-cysteine, N-acetyl-s-(2-chloro-1,1,2-trifluoroethyl)- typically involves the reaction of N-acetyl-L-cysteine with 2-chloro-1,1,2-trifluoroethane. This reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dimethyl sulfoxide (DMSO). The reaction conditions often include stirring at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and stringent quality control measures would be essential in an industrial setting to produce this compound on a large scale.
化学反应分析
Types of Reactions
L-cysteine, N-acetyl-s-(2-chloro-1,1,2-trifluoroethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
科学研究应用
L-cysteine, N-acetyl-s-(2-chloro-1,1,2-trifluoroethyl)- has several scientific research applications:
Chemistry: It is used as a model compound to study thioether chemistry and the effects of trifluoroethyl groups on chemical reactivity.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its toxicity limits its use.
作用机制
The mechanism of action of L-cysteine, N-acetyl-s-(2-chloro-1,1,2-trifluoroethyl)- involves its interaction with biological thiols such as glutathione. It can form conjugates with glutathione, leading to the depletion of this crucial antioxidant in cells. This depletion can result in oxidative stress and cellular damage, which is a key factor in its nephrotoxic effects .
相似化合物的比较
Similar Compounds
- N-acetyl-S-(3-chloro-2-hydroxypropyl)-L-cysteine
- N-acetyl-S-(2,3-dihydroxypropyl)-L-cysteine
- N-acetyl-S-(2-cyanoethyl)-L-cysteine
Uniqueness
L-cysteine, N-acetyl-s-(2-chloro-1,1,2-trifluoroethyl)- is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and reactivity. This makes it a valuable compound for studying the effects of fluorinated groups in biological and chemical systems .
属性
CAS 编号 |
96563-02-9 |
|---|---|
分子式 |
C7H9ClF3NO3S |
分子量 |
279.67 g/mol |
IUPAC 名称 |
(2R)-2-acetamido-3-(2-chloro-1,1,2-trifluoroethyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C7H9ClF3NO3S/c1-3(13)12-4(5(14)15)2-16-7(10,11)6(8)9/h4,6H,2H2,1H3,(H,12,13)(H,14,15)/t4-,6?/m0/s1 |
InChI 键 |
TUHPVYZTDHQSBO-VKZKZBKNSA-N |
手性 SMILES |
CC(=O)N[C@@H](CSC(C(F)Cl)(F)F)C(=O)O |
规范 SMILES |
CC(=O)NC(CSC(C(F)Cl)(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


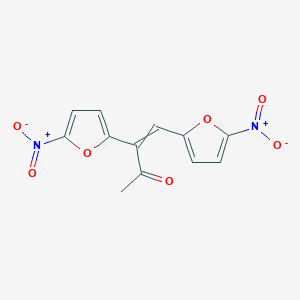
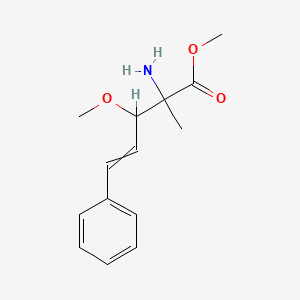
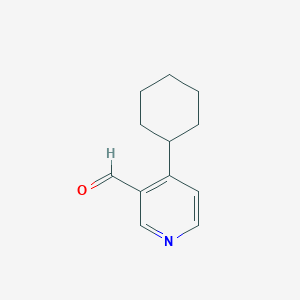
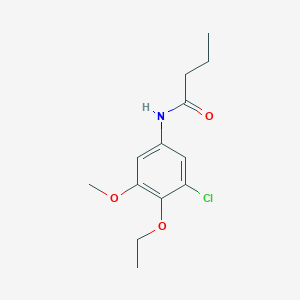
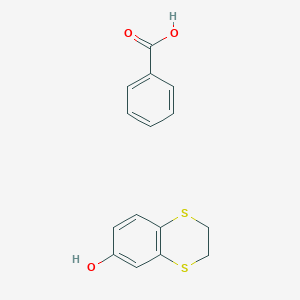
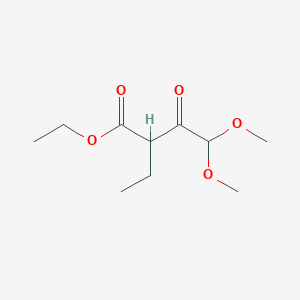
![[1-(Trifluoromethanesulfonyl)ethylidene]cyclopentane](/img/structure/B14356424.png)
![2-Thiazolamine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14356427.png)
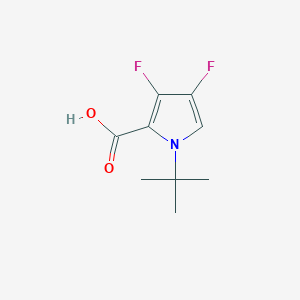
![2-[5-(2H-1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]pyridine](/img/structure/B14356437.png)
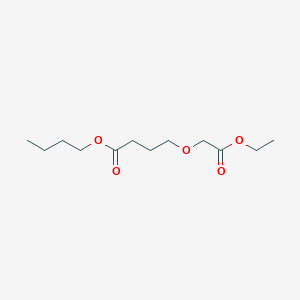
![N-[3,5-Dichloro-4-(difluoromethoxy)phenyl]benzamide](/img/structure/B14356440.png)
